2,2-Diphenylpropanal
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Overview
Description
2,2-Diphenylpropanal is an organic compound with the molecular formula C15H14O It is characterized by the presence of two phenyl groups attached to the second carbon of a propanal molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diphenylpropanal can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2,2-diphenylpropane. This intermediate can then be oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylpropanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,2-diphenylpropanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2,2-diphenylpropanol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: 2,2-Diphenylpropanoic acid.
Reduction: 2,2-Diphenylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Diphenylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-diphenylpropanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activity by forming covalent bonds with active site residues, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenylpropane: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,2-Diphenylethanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
2,2-Diphenylpropanoic acid: An oxidized form of 2,2-diphenylpropanal with distinct chemical properties and uses.
Uniqueness
This compound is unique due to its aldehyde functional group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
2,2-diphenylpropanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMWEJUBAXMERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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